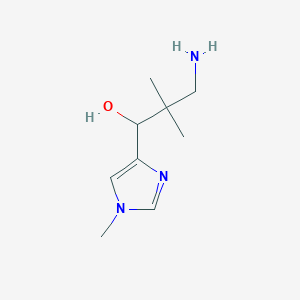

3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol

Beschreibung

3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol is an organic compound featuring a propanol backbone substituted with an amino group, two methyl groups at the C2 position, and a 1-methylimidazole ring at the C1 position.

Eigenschaften

Molekularformel |

C9H17N3O |

|---|---|

Molekulargewicht |

183.25 g/mol |

IUPAC-Name |

3-amino-2,2-dimethyl-1-(1-methylimidazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C9H17N3O/c1-9(2,5-10)8(13)7-4-12(3)6-11-7/h4,6,8,13H,5,10H2,1-3H3 |

InChI-Schlüssel |

NIWBYDNYURQDPC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CN)C(C1=CN(C=N1)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is known for its mild reaction conditions and compatibility with various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often employs multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These reactions are catalyzed by erbium triflate and involve the use of α-azido chalcones, aryl aldehydes, and anilines .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds.

Wissenschaftliche Forschungsanwendungen

3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.

Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.

Industry: The compound is utilized in the development of agrochemicals and dyes for solar cells.

Wirkmechanismus

The mechanism of action of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues with Imidazole Moieties

2-Amino-3-(1-methyl-1H-imidazol-4-yl)propan-1-ol

- Structural Features: Lacks the C2 dimethyl groups but retains the imidazole ring and amino-propanol backbone.

- Biological Relevance: Similar imidazole derivatives (e.g., histidine analogs) are known for enzyme inhibition and receptor interactions due to the imidazole’s coordination properties .

3-Amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)propan-1-ol

- Structural Features : Substitutes the imidazole position (C2 vs. C4) and introduces a chlorine atom.

- Biological Activity : Chlorinated imidazole derivatives often exhibit enhanced antimicrobial or anticancer activity due to increased electrophilicity .

3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol

- Structural Features: Replaces the amino group with a trityl-protected imidazole.

- Applications : The trityl group enhances stability during synthetic processes, making it useful as an intermediate in multi-step syntheses .

Heterocyclic Variants: Thiazole and Pyrimidine Derivatives

3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

- Structural Features : Replaces the imidazole with a thiazole ring.

- Reactivity : Thiazole rings are more electron-deficient than imidazoles, influencing redox behavior and interactions with biological targets (e.g., kinase inhibition) .

3-Amino-2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-ol

- Structural Features : Substitutes imidazole with a pyrimidine ring.

- Applications : Pyrimidine derivatives are widely studied in antiviral and anticancer drug design due to their ability to mimic nucleobases .

Comparison Table

Key Findings from Research

- Steric Effects: The C2 dimethyl groups in the target compound may limit conformational flexibility but improve metabolic stability compared to non-methylated analogs .

- Electronic Properties : Imidazole’s aromaticity and lone-pair electrons facilitate interactions with metal ions or biological receptors, whereas thiazole/pyrimidine substitutions alter charge distribution and binding modes .

- Synthetic Challenges: Introducing the 1-methylimidazole group at C4 requires precise regioselective reactions, as seen in similar imidazole-propanol syntheses (e.g., lithium aluminum hydride reduction or nucleophilic substitutions) .

Biologische Aktivität

3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol is a compound that features an imidazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol is , with a molecular weight of approximately 183.25 g/mol. The presence of an amino group and hydroxyl group contributes to its reactivity and interaction with biological systems.

Biological Activity

The biological activity of this compound is largely attributed to its imidazole ring, which allows for various interactions with biological targets. Compounds containing imidazole are known for their roles in enzyme inhibition, receptor modulation, and as potential therapeutic agents.

Research indicates that 3-amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol may interact with several biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could lead to therapeutic applications in conditions where enzyme activity is dysregulated.

- Receptor Modulation : Initial studies suggest that it may modulate receptor activity, particularly in the context of neurotransmitter signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds with imidazole structures. Here are some notable findings:

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxicity of related compounds using assays such as MTT and DAPI staining to assess cell viability and apoptosis induction. For instance, compounds similar to 3-amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol were found to induce reactive oxygen species (ROS) production leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells.

Potential Applications

Given its structural characteristics and biological activity, 3-amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol holds promise for various applications in medicinal chemistry:

Therapeutic Uses

- Cancer Treatment : Its ability to induce apoptosis makes it a candidate for further development in anticancer therapies.

Drug Development

The unique properties of this compound can be leveraged in the design of new drugs targeting specific enzymes or receptors implicated in disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.